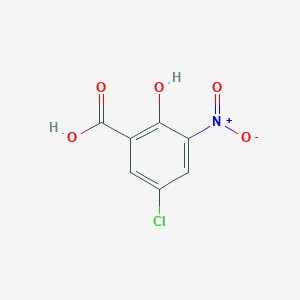

5-Chloro-2-hydroxy-3-nitrobenzoic acid

概要

説明

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO5 . It is related to 2-Chloro-5-nitrobenzoic acid, which is known as Mesalazine Impurity M and is a compound of the anti-inflammatory agent Mesalazine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H4ClNO5 . The average mass of the molecule is 201.564 Da and the monoisotopic mass is 200.982880 Da . More detailed structural information can be found in specific databases or scientific literature .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, 2-Chloro-5-nitrobenzoic acid, a related compound, undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 132-135 °C . The compound is stable under normal conditions, but it should be stored in a well-ventilated place and kept tightly closed .科学的研究の応用

Building Block for Heterocyclic Synthesis

5-Chloro-2-nitrobenzoic acid is utilized in the synthesis of various heterocyclic compounds. For instance, Křupková et al. (2013) demonstrated its use in the preparation of substituted nitrogenous heterocycles with 5-7-membered cycles. This method is suitable for synthesizing diverse libraries of heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystal Structure Studies

Research by Gotoh and Ishida (2019) focused on the crystal structures of hydrogen-bonded co-crystals and salts of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives. These studies provide insights into the molecular interactions and structure of these compounds (Gotoh & Ishida, 2019).

Synthesis of Mononuclear Silver(I) Complex

Wang and Shi (2011) reported the synthesis of a mononuclear silver(I) complex using 5-chloro-2-nitrobenzoic acid, which showed high cytotoxic properties to both normal and carcinoma cells. This research highlights the potential of such complexes in biomedical applications (Wang & Shi, 2011).

Solubility Studies

Stovall et al. (2005) utilized the Abraham solvation parameter model to study the solubility of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid in various organic solvents. This research is valuable for understanding the solubility properties of these compounds in different solvents, which is essential for their application in chemical synthesis (Stovall, Givens, Keown, Hoover, Barnes, Harris, Lozano, Nguyen, Rodríguez, & Acree, 2005).

Synthesis of Metal Complexes

Research on metal complexes, such as the synthesis of tetraaqua-bis(3-hydroxy-4-nitrobenzoato) Co(II) and Ni(II) complexes by D'angelo et al. (2011), has expanded our understanding of the coordination chemistry and potential applications of these compounds in various fields including catalysis and materials science (D'angelo, Morgant, Desmaële, Sghaier, Dichi, Fraisse, Brumas, Fiallo, & Tomas, 2011).

Safety and Hazards

作用機序

Target of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to interact with aliphatic and aromatic amines .

Mode of Action

For instance, 2-Chloro-5-nitrobenzoic acid undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .

Biochemical Pathways

Nitrobenzoic acids are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The polar character of the nitro group in similar compounds results in lower volatility and influences their bioavailability .

Result of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to form a red luminescent one-dimensional coordination polymer with eu (iii) .

生化学分析

Biochemical Properties

The biochemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid are not fully understood yet. It is known that the nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

特性

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYGNKVPVGTIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870074.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)